

Standardized [^{18}F]Fallypride PET Imaging Protocol for Human Studies

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Compound of Interest

Compound Name: Fallypride

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

[^{18}F]**Fallypride** is a high-affinity antagonist radioligand for dopamine D2 and D3 receptors, making it a valuable tool for in vivo quantification of these receptors in the human brain using Positron Emission Tomography (PET). Its properties allow for the assessment of both high-density regions like the striatum and low-density extrastriatal regions, such as the cortex and thalamus, within a single imaging session.^{[1][2][3]} This document provides a synthesized, standardized protocol for conducting [^{18}F]**fallypride** PET studies in humans, based on established methodologies from peer-reviewed research.

I. Quantitative Data Summary

The following tables summarize key quantitative parameters from various human [^{18}F]**fallypride** PET studies.

Table 1: Radiotracer Administration

Parameter	Typical Value	Notes
Injected Dose	~185 MBq (5 mCi)	Can range from 179 ± 17 MBq to 250 MBq.[4][5]
Specific Activity	> 37 GBq/ μ mol	High specific activity is crucial to minimize receptor occupancy by the tracer itself.[6][7]
Administration	Slow intravenous (IV) bolus	Typically administered over 10 seconds.[4][6]

Table 2: PET Image Acquisition Parameters

Parameter	Typical Protocol	Notes
Scanner	High-resolution PET or PET/CT scanner	3D acquisition mode is standard.[4][6]
Scan Duration	160 - 180 minutes	Dynamic acquisition is performed to capture tracer kinetics.[8][9][10]
Framing Scheme	Variable; e.g., 6 x 60s, then 120s frames	Early frames are shorter to capture the initial rapid kinetics.[4][6] An example of a full dynamic scan framing could be: 1x30s, 4x10s, 4x20s, 4x60s, 6x180s, 11x360s.[7]
Attenuation Correction	CT-based or ^{68}Ge transmission scan	Essential for accurate quantification.[5][8]

Table 3: Quantitative Outcome - Binding Potential (BP_{ND}) in Healthy Volunteers

Brain Region	Range of Reported BP_ND	Notes
Striatum	15.7 - 29.0	High receptor density. [10] [11]
Caudate	~26.0	
Putamen	~29.0	
Thalamus	3.8	Intermediate receptor density. [11]
Frontal Cortex	0.2 - 1.7	Low receptor density. [4] [11]
Temporal Cortex	1.7	Low receptor density. [11]

II. Experimental Protocols

This section details the methodology for a standard [^{18}F]**fallypride** PET imaging study.

A. Subject Preparation

- **Informed Consent:** Obtain written informed consent from all study participants.
- **Medical Screening:** Exclude individuals with current or past major medical, neurological, or psychiatric disorders. A negative urine drug screen and, for women, a negative pregnancy test should be confirmed.
- **Fasting:** Subjects should fast for at least 4-6 hours prior to the PET scan to ensure stable metabolic conditions.
- **Head Motion Minimization:** The subject's head should be comfortably restrained using a custom-molded thermoplastic mask or a head holder with straps to minimize motion during the long scan duration.[\[4\]](#)[\[5\]](#)

B. Radiotracer Administration

- Antecubital venous access should be established for the injection of [^{18}F]**fallypride**.
- A slow intravenous bolus injection of approximately 185 MBq of [^{18}F]**fallypride** is administered.[\[4\]](#)[\[6\]](#) The injection should be initiated simultaneously with the start of the

dynamic PET acquisition.

C. PET Image Acquisition

- A transmission scan for attenuation correction should be performed prior to the emission scan.[8]
- A dynamic emission scan in 3D mode is initiated at the time of injection and continues for at least 160 minutes.[8]
- Data should be acquired in a series of time frames, with shorter frames at the beginning of the scan to capture the rapid initial tracer delivery and kinetics, and longer frames later in the scan. A representative framing scheme is: 60-second frames for the first 6 minutes, followed by 120-second frames thereafter.[4][6]

D. Image Reconstruction and Processing

- PET images are reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[8] Corrections for attenuation, scatter, decay, and randoms must be applied.
- Motion Correction: The dynamic PET images should be checked for head motion. If significant motion is detected, frame-by-frame realignment should be performed.
- MRI Co-registration: A high-resolution structural MRI (e.g., T1-weighted) should be acquired for each subject. The PET images are then co-registered to the individual's MRI to allow for accurate anatomical delineation of regions of interest (ROIs).[8]

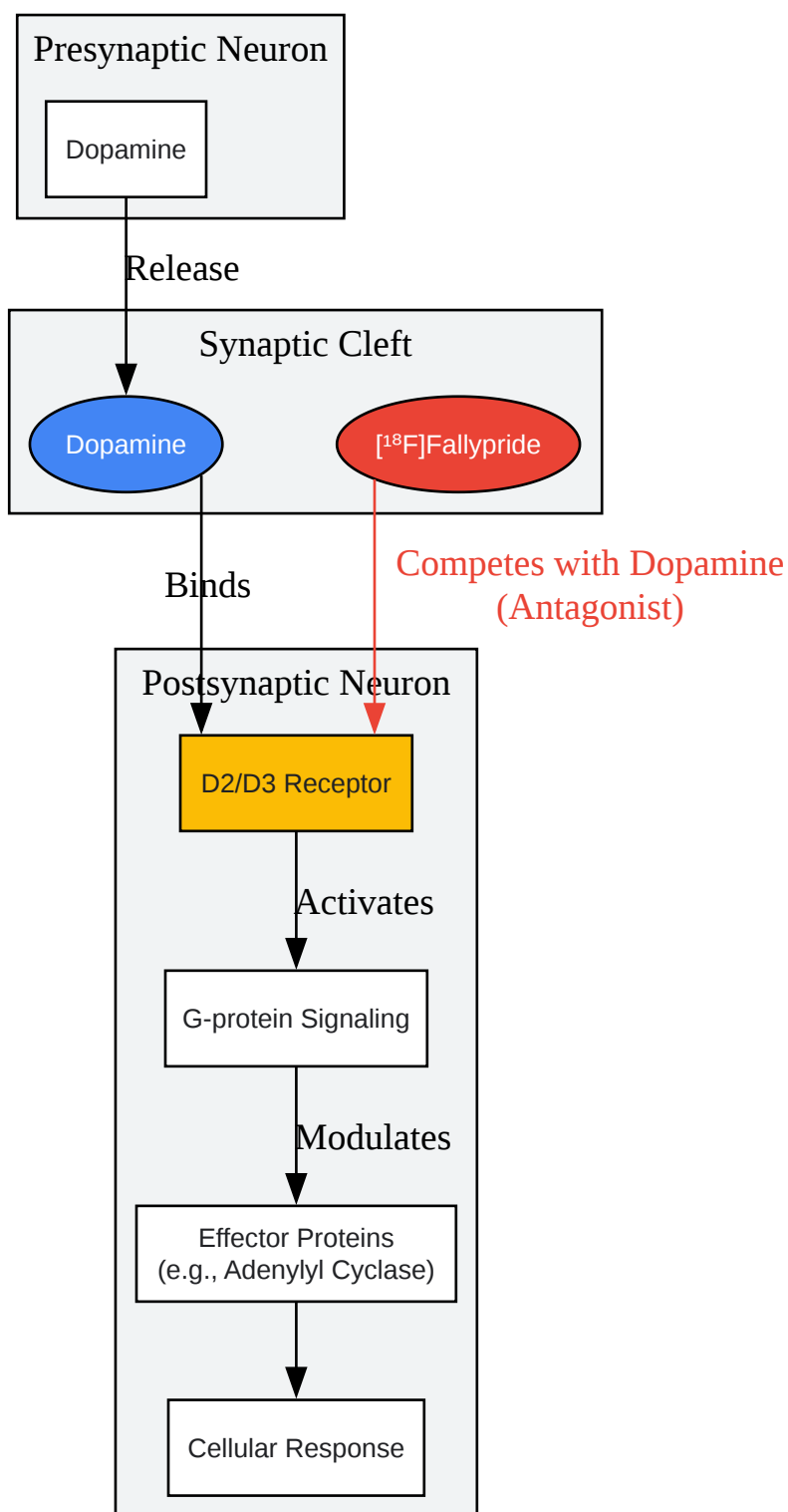
E. Kinetic Data Analysis

- Time-Activity Curves (TACs): TACs are generated by plotting the radioactivity concentration within each defined ROI for each time frame.
- Kinetic Modeling: The Simplified Reference Tissue Model (SRTM) is a commonly used method for analyzing [^{18}F]fallypride data, as it does not require arterial blood sampling.[8]

- Reference Region: The cerebellum is typically used as the reference region because it is considered to have a negligible density of D2/D3 receptors.[2]
- Outcome Measure: The primary outcome measure is the non-displaceable binding potential (BP_{ND}), which is an index of the density of available receptors.

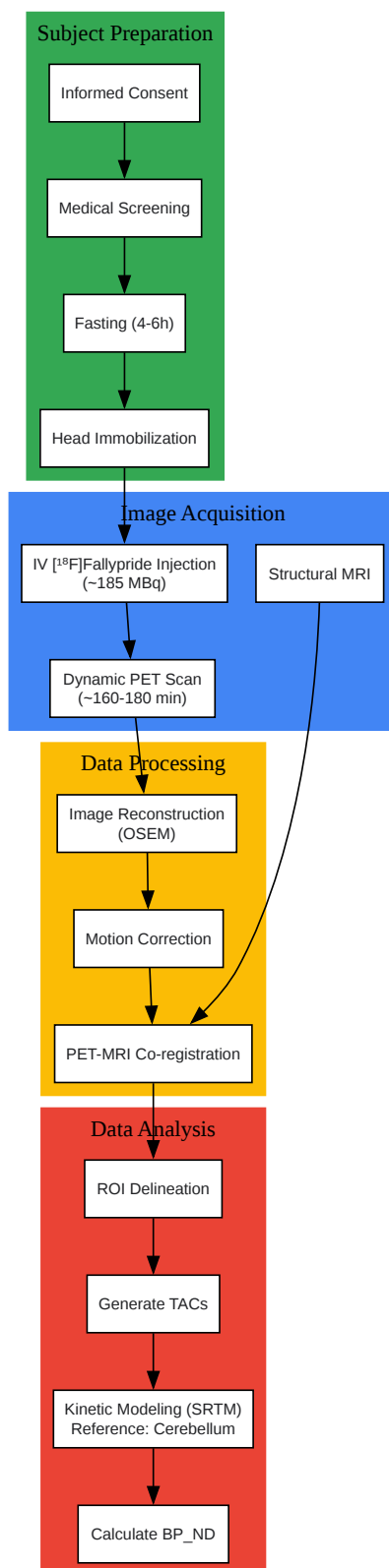
III. Visualizations

A. Dopamine D2/D3 Receptor Signaling and [¹⁸F]**Fallypride** Interaction



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Caption: Dopamine D2/D3 receptor signaling pathway and competitive binding of $[^{18}\text{F}]$ fallypride.

B. Experimental Workflow for [^{18}F]Fallypride PET Imaging[Click to download full resolution via product page](#)

Caption: Workflow of a typical human [^{18}F]fallypride PET imaging study.

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